molecular formula C14H17N5OS B3746674 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B3746674
M. Wt: 303.39 g/mol
InChI Key: IJBCKJNPCXHHAM-UHFFFAOYSA-N
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Description

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a tetrazole ring, a pyrrolidine ring, and a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Introduction of the Methylsulfanyl Group: The phenyl ring is functionalized with a methylsulfanyl group through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the tetrazole, phenyl, and pyrrolidine moieties using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole ring can undergo reduction to form an amine derivative under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halo derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with metal ions or hydrogen bond donors/acceptors in the active site of enzymes. The pyrrolidine ring can enhance the compound’s binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-{2-Methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol: This compound shares the methylsulfanyl phenyl and pyrrolidine moieties but lacks the tetrazole ring.

    1-Ethynyl-4-(methylsulfanyl)benzene: This compound contains the methylsulfanyl phenyl group but differs significantly in its overall structure.

    Pyrrolidine-2,5-dione: This compound features the pyrrolidine ring but lacks the phenyl and tetrazole moieties.

Uniqueness

The uniqueness of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of the tetrazole, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, enhances its potential for interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-21-12-6-4-11(5-7-12)14-15-17-19(16-14)10-13(20)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCKJNPCXHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

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